molecular formula C13H17F2N3O B7152089 N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide

N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide

Cat. No.: B7152089
M. Wt: 269.29 g/mol
InChI Key: LOCVNZPXHOGKBG-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Properties

IUPAC Name

N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O/c14-12(15)9-17-13(19)18-7-4-10(5-8-18)11-3-1-2-6-16-11/h1-3,6,10,12H,4-5,7-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCVNZPXHOGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=N2)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the difluoroethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic, nucleophilic, radical, and cross-coupling reagents . For example, the difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the formation of X–CF₂H bonds can lead to various difluoromethylated products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated molecules and fluorinated piperidine derivatives .

Uniqueness

N-(2,2-difluoroethyl)-4-pyridin-2-ylpiperidine-1-carboxamide is unique due to its specific combination of a piperidine ring, a pyridine ring, and a difluoroethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.